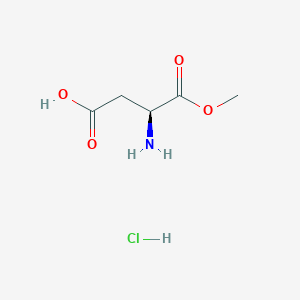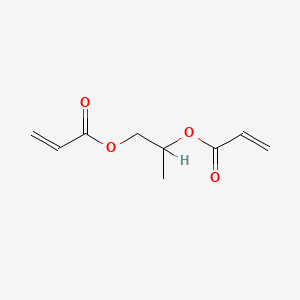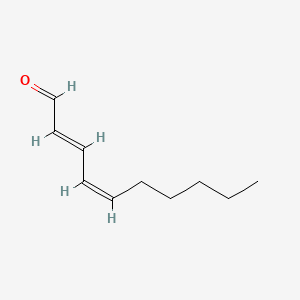
2-Ethyl-1,3-dioxolane
Vue d'ensemble
Description
2-Ethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a distinct odor and is relatively stable under normal conditions. This compound is part of the dioxolane family, which are heterocyclic acetals commonly used in various chemical applications .
Mécanisme D'action
Target of Action
2-Ethyl-1,3-dioxolane is a type of organic compound known as a dioxolane . Dioxolanes are used as solvents and as co-monomers in polyacetals . The primary targets of this compound are carbonyl compounds, where it acts as a protective group .
Mode of Action
This compound interacts with its targets through a process known as acetalization . This involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The result is the formation of a ketal, which is a more stable compound .
Biochemical Pathways
The acetalization process involving this compound affects the biochemical pathways of carbonyl compounds . The formation of a ketal alters the reactivity of the carbonyl compound, protecting it from further reactions . This can be particularly useful in multi-step organic synthesis, where certain functional groups need to be protected while others are modified .
Pharmacokinetics
Its properties as a dioxolane suggest that it is likely to have good solubility in organic solvents . Its boiling point is 379 K , indicating that it is a volatile compound. More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The primary result of the action of this compound is the formation of a ketal from a carbonyl compound . This transformation protects the carbonyl group from further reactions, allowing other functional groups in the molecule to be selectively modified .
Action Environment
The action of this compound is influenced by several environmental factors. The presence of a Brönsted or a Lewis acid catalyst is necessary for the acetalization process . The reaction is also sensitive to the solvent used, with toluene often used due to its ability to continuously remove water from the reaction mixture . Temperature can also influence the reaction, with higher temperatures typically increasing the reaction rate .
Méthodes De Préparation
2-Ethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst . A common industrial method involves the condensation of carbonyl compounds with vicinal diols under acidic conditions, often using toluenesulfonic acid as a catalyst in refluxing toluene . The continuous removal of water from the reaction mixture is crucial for driving the equilibrium towards the formation of the desired dioxolane .
Analyse Des Réactions Chimiques
2-Ethyl-1,3-dioxolane undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-Ethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and as a co-monomer in the synthesis of polyacetals.
Biology: It is utilized in the preparation of various biochemical reagents and intermediates.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the production of polymers, rubber goods, and paint-and-lacquer materials.
Comparaison Avec Des Composés Similaires
2-Ethyl-1,3-dioxolane is similar to other dioxolanes and dioxanes, such as 1,3-dioxane and 1,2-dioxolane . it is unique due to its specific structure and stability, which make it particularly useful as a protecting group in organic synthesis . Other similar compounds include:
1,3-Dioxane: Used as a solvent and in the synthesis of polymers.
1,2-Dioxolane: Known for its peroxide properties and used in various chemical reactions.
Propriétés
IUPAC Name |
2-ethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBRDDDJKLAXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180374 | |
| Record name | 2-Ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-96-9 | |
| Record name | 2-Ethyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-ethyl-1,3-dioxolane in ethylene glycol recovery?
A: this compound (2ED) plays a crucial role in recovering ethylene glycol (EG) from mixtures containing EG and 1,2-butanediol (1,2-BDO). The process involves a reversible reaction-assisted intensification approach where 2ED is hydrolyzed to yield EG. [] This hydrolysis can be effectively achieved through reactive distillation using a structured catalytic packing unit with KRD-002 ion-exchange resin. Pilot-scale experiments and simulations have demonstrated the efficiency of this method. []
Q2: Are there any side reactions associated with the use of this compound in chemical synthesis?
A: Yes, when this compound derivatives containing a vinyl ether group are involved in hydrosilylation reactions using a silane compound and hexachloroplatinic acid catalyst, several side reactions can occur. [] These include silane-alcohol condensation, primarily with the secondary alcohol of the this compound derivative, leading to silyloxygrafted moieties. Additionally, hydrogen generated during this condensation can partially saturate any residual vinyl ether isomers. The remaining portion of these isomers may cyclize, forming a this compound derivative. []
Q3: Can you describe the liquid-liquid equilibrium behavior of this compound in water-inorganic compound systems?
A: Studies have examined the mutual solubility of this compound (2ED) in water. [] Furthermore, research has explored the liquid-liquid equilibrium behavior of structurally similar substituted dioxolanes like 4-methyl-1,3-dioxolane (4MD), 2-methyl-1,3-dioxolane (2MD), and 2,2-dimethyl-1,3-dioxolane (DMD) in ternary systems with water and inorganic compounds like NaOH, KCl, and CaCl2. []
Q4: What are the potential applications of N,N'-bis(this compound)kryptocyanine (EDKC)?
A: EDKC, a lipophilic cyanine dye, exhibits potential as a photosensitizer in both biological and chemical contexts. Research suggests that EDKC might be beneficial in photodynamic therapy for cancer treatment. [] Its preferential accumulation in carcinoma cell mitochondria compared to normal cells makes it a promising candidate for targeted therapy. Upon exposure to light within the 680-720 nm range, EDKC induces significant cell death in various carcinoma cell lines while demonstrating minimal toxicity towards normal cells. [] This selective phototoxicity stems from EDKC's ability to generate reactive oxygen species upon light activation, leading to mitochondrial damage and ultimately cell death. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















